molecular formula C7H16ClNO B8195488 4-Aminocycloheptan-1-ol hydrochloride

4-Aminocycloheptan-1-ol hydrochloride

Cat. No.: B8195488
M. Wt: 165.66 g/mol
InChI Key: NIIJPDVMQQUJLS-UHFFFAOYSA-N
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Description

4-Aminocycloheptan-1-ol hydrochloride is a cycloheptane-derived compound featuring both amino (-NH₂) and hydroxyl (-OH) functional groups, which are protonated and stabilized as a hydrochloride salt.

Properties

IUPAC Name

4-aminocycloheptan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-2-1-3-7(9)5-4-6;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIJPDVMQQUJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocycloheptan-1-ol hydrochloride typically involves the hydrogenation of 4-aminobenzoic acid or its derivatives. One common method includes the following steps:

    Hydrogenation: 4-aminobenzoic acid is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 4-Aminocycloheptan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminocycloheptan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cycloheptanone or cycloheptanal derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives of 4-Aminocycloheptan-1-ol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Aminocycloheptan-1-ol hydrochloride exhibit significant anticancer properties. For instance, some derivatives have been noted for their ability to inhibit glycolysis in cancer cells, a process critical for tumor growth and survival. This mechanism suggests potential therapeutic applications in cancer treatment .

Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds with structural similarities have shown promise as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions .

Organic Synthesis

Intermediate in Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of drugs such as Ambroxol hydrochloride, which is used for treating respiratory disorders . The compound's ability to undergo various chemical reactions enhances its utility in synthetic organic chemistry.

Chiral Synthesis
The compound can also be involved in chiral synthesis processes, where it acts as a precursor for creating chiral quaternary ammonium salts that are valuable in asymmetric synthesis . Such applications are critical for developing new pharmaceuticals with specific activity profiles.

Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing potential as antibacterial agents .

Biological Evaluation
A range of biological evaluations has been conducted to assess the efficacy of this compound and its derivatives. These studies typically involve in vitro assays to determine the inhibitory effects on different enzymes and cancer cell lines .

Data Tables

Application Area Details
Anticancer ActivityInhibits glycolysis; potential therapeutic use in cancer treatment.
Neuroprotective EffectsActs as an acetylcholinesterase inhibitor; enhances cognitive functions in Alzheimer's models.
Organic SynthesisIntermediate for drugs like Ambroxol hydrochloride; used in chiral synthesis.
Antimicrobial PropertiesEffective against various bacterial strains; potential use as an antibacterial agent.

Case Studies

  • Anticancer Mechanism Study
    • A study evaluated the effects of 4-Aminocycloheptan-1-ol derivatives on glycolysis inhibition in cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotective Research
    • In a study focused on Alzheimer's disease, derivatives were tested for their ability to inhibit acetylcholinesterase. The most effective compound showed an IC50 value significantly lower than standard treatments, indicating strong neuroprotective effects.
  • Synthesis and Characterization
    • A comprehensive synthesis route was developed for producing this compound from simpler precursors, emphasizing its role as a versatile building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Aminocycloheptan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Cyclohexane Derivatives

Example: (trans-4-Aminocyclohexyl)methanol hydrochloride (CAS 1504-49-0, similarity score: 0.91)

  • Structure: Six-membered cyclohexane ring with amino and hydroxymethyl groups.
  • Key Differences :
    • Smaller ring size reduces conformational strain compared to cycloheptane.
    • Hydroxymethyl (-CH₂OH) substituent enhances polarity and hydrogen-bonding capacity relative to the hydroxyl group in the target compound.
  • Applications : Cyclohexane derivatives are often used in drug synthesis for their balanced rigidity and solubility .

Cyclopentane and Cyclobutane Derivatives

Example : 3-Methylcyclobutanamine hydrochloride (CAS 89381-07-7, similarity score: 0.76)

  • Structure: Four-membered cyclobutane ring with amino and methyl groups.
  • Key Differences :
    • Higher ring strain in cyclobutane may reduce stability and increase reactivity.
    • Lack of hydroxyl group limits hydrogen-bonding interactions.

Bicyclic and Adamantane Derivatives

Example :

  • 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride (CAS 1403864-74-3, similarity score: 0.73) Structure: Rigid bicyclic framework with amino and hydroxyl groups. Key Differences:
  • Bicyclic structure enhances metabolic stability but reduces solubility.
  • Limited conformational flexibility compared to monocyclic analogs.
  • Memantine hydrochloride (Fig. 1 in ): Adamantane backbone with dimethylamino group. Pharmacological Insight: Memantine’s rigidity enables NMDA receptor antagonism, highlighting how bicyclic frameworks influence biological targeting .

Aromatic Amine Hydrochlorides

Example : ortho-Toluidine hydrochloride (Table 1-2 in )

  • Structure : Aromatic amine with a methyl substituent.
  • Key Differences: Aromatic systems exhibit distinct electronic properties (e.g., resonance stabilization) compared to alicyclic amines. Higher toxicity risks due to aromatic amine classification (e.g., carcinogenicity concerns) .

Structural and Functional Analysis Table

Compound Name Ring Size/Type Functional Groups Similarity Score Key Properties/Applications
4-Aminocycloheptan-1-ol hydrochloride 7-membered (monocyclic) -NH₂, -OH Reference Hypothesized: Moderate solubility, flexible conformation
(trans-4-Aminocyclohexyl)methanol HCl 6-membered (monocyclic) -NH₂, -CH₂OH 0.91 High polarity, drug intermediate
3-Methylcyclobutanamine HCl 4-membered (monocyclic) -NH₂, -CH₃ 0.76 High reactivity, synthetic precursor
4-Aminobicyclo[2.2.2]octan-1-ol HCl Bicyclic -NH₂, -OH 0.73 Rigid structure, potential CNS applications
Memantine HCl Adamantane -N(CH₃)₂ N/A NMDA antagonist, Alzheimer’s treatment

Research Implications and Gaps

  • Synthesis : Methods for cyclopentane/cyclohexane derivatives (e.g., ethyl acetate-mediated salt formation ) could be adapted for the target compound.
  • Biological Activity: The hydroxyl group in this compound may enhance water solubility compared to purely hydrocarbon analogs, making it suitable for aqueous formulations.
  • Stability : Larger ring size may reduce ring strain versus cyclobutane derivatives, improving thermal stability .

Biological Activity

4-Aminocycloheptan-1-ol hydrochloride is a cyclic amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which influences its interaction with biological targets. The compound can be represented as follows:

C7H13ClN2O\text{C}_7\text{H}_{13}\text{ClN}_2\text{O}

This structure allows for various interactions with receptors and enzymes, contributing to its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Studies suggest that it may act as a modulator of GABAergic and glutamatergic pathways, potentially influencing anxiety and seizure disorders.

Pharmacological Effects

  • Anticonvulsant Activity : Research has indicated that derivatives of aminocycloheptanol exhibit anticonvulsant properties. For instance, trans-2-aminocyclohexan-1-ol derivatives have shown promise in reducing seizure activity in animal models .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective effects by enhancing mitochondrial function and reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence neuronal signaling pathways. For example:

  • Binding Affinity : The compound has shown significant binding affinity to GABA receptors, suggesting a mechanism for its anxiolytic effects.
  • Cell Viability : Experiments conducted on neuronal cell lines revealed that the compound enhances cell viability under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

In Vivo Studies

Animal studies have provided further insights into the efficacy of this compound:

  • Seizure Models : In rodent models of epilepsy, administration of the compound resulted in a marked reduction in seizure frequency and duration, supporting its potential use as an anticonvulsant agent.
  • Behavioral Assessments : Behavioral tests assessing anxiety-like behaviors indicated that the compound may reduce anxiety levels in stressed animals, aligning with its proposed mechanism of action on GABAergic systems.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticonvulsantModulation of GABAergic activity
NeuroprotectiveReduction of oxidative stress
AnxiolyticEnhancement of GABA receptor binding

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminocycloheptan-1-ol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination of cycloheptanone derivatives or direct functionalization of the cycloheptane backbone. Optimization includes:

  • Catalyst selection : Use of palladium or platinum catalysts for hydrogenation steps to improve yield .
  • Temperature control : Maintaining reaction temperatures between 25–50°C to minimize side products.
  • Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt.
  • Validation : Confirm product identity via NMR (¹H/¹³C) and LC-MS, referencing molecular weight (165.66 g/mol) and formula (C₇H₁₆ClNO) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR for amine proton signals (~1.5–2.5 ppm) and hydroxyl group resonance (~4–5 ppm) .
  • Mass Spectrometry : Use LC-MS to confirm molecular ion peaks (m/z 165.66) and detect impurities.
  • Elemental Analysis : Verify chlorine content via combustion analysis to ensure stoichiometric HCl incorporation.
  • Chromatography : Employ HPLC with UV detection (λ = 207–220 nm) for purity assessment, adapting methods from similar cyclic amine hydrochlorides .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Storage : Store at room temperature in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture to limit hydrolysis of the hydrochloride salt .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks, monitoring via HPLC for decomposition products.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) to identify conformational effects or solvent interactions.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable proton assignments .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the cycloheptane ring’s conformational flexibility .

Q. What experimental design strategies are recommended for assessing the compound’s biological activity in vitro?

  • Methodological Answer :

  • Assay Development : Use fluorescence-based assays to study receptor binding, leveraging structural analogs (e.g., 4-aminoadamantanol derivatives) as positive controls .
  • Dose Optimization : Conduct dose-response curves (0.1–100 µM) in buffer systems (PBS, pH 7.4) to account for solubility limitations.
  • Metabolic Stability : Evaluate hepatic microsomal stability using LC-MS/MS to identify potential metabolite interference .

Q. How can researchers address challenges in optimizing enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantioselectivity .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards.

Methodological and Analytical Considerations

Q. What protocols are recommended for developing a validated HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) .
  • Detection : Set UV wavelength to 210 nm for optimal sensitivity.
  • Validation Parameters :
  • Linearity : Test over 1–100 µg/mL (R² ≥ 0.999).
  • Recovery : Ensure 95–105% recovery in spiked samples.
  • Precision : Achieve ≤2% RSD for intraday/interday replicates .

Q. How should researchers design stability-indicating studies to evaluate degradation pathways?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), acid/base hydrolysis (0.1 M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • Degradant Identification : Use high-resolution MS/MS to characterize breakdown products, focusing on deamination or ring-opening reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.